![molecular formula C17H21N3O3 B3009910 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-45-6](/img/structure/B3009910.png)
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .
Molecular Structure Analysis
The molecular structure of this compound involves benzyl groups that are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . The compound has a molecular weight of 259.31 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.31 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Scientific Research Applications
Delta Opioid Receptor-Selective Agonist
This compound has been identified as a novel chemotype for delta opioid receptor (DOR) selectivity. It exhibits low β-arrestin 2 recruitment efficacy and submicromolar potency in reducing cAMP production, which is crucial for pain management and neurological research .
Necroptosis Inhibition
Necroptosis is a form of programmed cell death involved in various diseases. The compound has shown promise as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is a key component in the necroptosis signaling pathway. This application is significant for therapeutic interventions in diseases where necroptosis plays a role .
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition
The compound serves as an efficacious pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). This is particularly relevant for the treatment of anemia, as it can help stabilize HIF, allowing for better adaptation to hypoxic conditions .
Mechanism of Action
Target of Action
The primary targets of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with its targets by inhibiting their function . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .
Result of Action
The inhibition of RIPK1, RIPK3, and MLKL by 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione prevents necroptosis, a form of programmed cell death . This can lead to a decrease in inflammation and immune-stress responses, which are typically induced by necroptosis .
Future Directions
properties
IUPAC Name |
8-benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXUKLUESGDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.